tert-Dodecylmercaptan

Descripción general

Descripción

tert-Dodecylmercaptan, also known as tert-dodecyl mercaptan, is a colorless to pale yellow viscous liquid with the chemical formula C12H26S. It is a member of the thiol family and is primarily used in the polymer industry as a chain transfer agent and molecular weight regulator. This compound is known for its ability to effectively reduce the branching degree of polymer chains and ensure uniform molecular weight distribution .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: tert-Dodecylmercaptan is typically synthesized through the addition of hydrogen sulfide to dodecene in the presence of a catalyst. The reaction is carried out at around 20°C with anhydrous aluminum chloride as the catalyst. The molar ratio of hydrogen sulfide to dodecene is approximately 1.5:1, and the catalyst is used in a ratio of 2.5% relative to dodecene. The reaction mixture is then separated, washed with acid and hot water, and dried to obtain tert-dodecanethiol .

Industrial Production Methods: In industrial settings, tert-dodecanethiol is produced using a similar method but on a larger scale. The process involves the use of a continuous reactor system where the reactants are fed and the product is continuously removed. This method ensures a consistent supply of tert-dodecanethiol with high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: tert-Dodecylmercaptan undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced back to the thiol form from disulfides.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Alkyl halides are often used in substitution reactions.

Major Products Formed:

Oxidation: Disulfides.

Reduction: this compound.

Substitution: Alkylated thiols

Aplicaciones Científicas De Investigación

Polymer Chemistry

Chain Transfer Agent in Radical Polymerization

tert-Dodecylmercaptan is primarily utilized as a chain transfer agent in radical polymerization. Its role is crucial in controlling the molecular weight of polymers and enhancing the properties of the resulting materials. The compound facilitates the termination of growing polymer chains, allowing for a more uniform distribution of molecular weights within the polymer matrix.

- Experimental Studies : Research has demonstrated that t-DDM can effectively modify the molecular structure of high-impact polystyrene (HIPS) when used in blends with styrene and polybutadiene. Proton Nuclear Magnetic Resonance (NMR) studies indicate that t-DDM distributes evenly between phases at room temperature, which influences the overall properties of the resulting polymer blends .

- Influence on Adhesive Properties : A study investigating the effects of t-DDM on water-based pressure-sensitive adhesives found that varying the amount of t-DDM significantly impacted the adhesive's peel resistance and shear strength. Optimal performance was observed with specific ratios of t-DDM and acrylic acid, indicating its importance in formulating effective adhesive products .

Environmental Impact and Toxicology

Persistent, Bioaccumulative, and Toxic Substance Assessment

The environmental implications of this compound have garnered attention due to its classification as a candidate persistent, bioaccumulative, and toxic (PBT) substance. Risk assessments have highlighted concerns regarding its potential toxicity to aquatic life and its bioaccumulation potential .

- Toxicity Studies : Genetic toxicity evaluations have been conducted to assess the mutagenic potential of t-DDM using the Ames test, which provides insights into its safety profile for human exposure and environmental impact. The results indicated varying levels of toxicity depending on concentration and exposure duration .

Industrial Applications

Chemical Manufacturing

In industrial settings, this compound is employed in the synthesis of various thiol compounds through reactions involving hydrogen sulfide and olefins. The production process typically involves using catalysts to facilitate these reactions, resulting in a complex mixture of thiols that includes t-DDM as a primary product .

- Analytical Techniques : Recent advancements in chromatographic methods have improved the detection and quantification of t-DDM in complex mixtures. These methods enhance sample throughput and provide precise measurements necessary for quality control in manufacturing processes .

Mecanismo De Acción

tert-Dodecylmercaptan exerts its effects primarily through its thiol group, which can form strong bonds with metal ions and other electrophilic species. This property makes it an effective chain transfer agent in polymerization reactions, where it helps in terminating growing polymer chains and transferring the active site to another monomer. This mechanism ensures controlled polymer growth and uniform molecular weight distribution .

Comparación Con Compuestos Similares

1-Dodecanethiol: Similar in structure but lacks the tertiary carbon, making it less effective as a chain transfer agent.

2-Methyl-2-propanethiol: Has a similar thiol group but a different carbon backbone, leading to different reactivity and applications.

1-Octanethiol: Shorter carbon chain, resulting in different physical properties and reactivity.

Uniqueness of Tert-Dodecanethiol: tert-Dodecylmercaptan is unique due to its tertiary carbon structure, which provides steric hindrance and enhances its effectiveness as a chain transfer agent. This property makes it particularly valuable in the polymer industry for producing polymers with controlled molecular weight and branching .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the structural purity of tert-dodecylmercaptan in laboratory settings?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm branching patterns and sulfur atom placement, infrared (IR) spectroscopy to identify thiol (-SH) functional groups, and gas chromatography-mass spectrometry (GC-MS) to assess purity. Cross-reference spectral data with computational simulations (e.g., density functional theory) for unresolved structural ambiguities .

Q. How can researchers optimize purification techniques for tert-dodecylmercaptan to minimize oxidative byproducts?

- Methodological Answer : Implement fractional distillation under inert atmospheres (e.g., nitrogen) to prevent oxidation, followed by column chromatography using silica gel with non-polar eluents. Monitor purity via thin-layer chromatography (TLC) and quantify residual impurities using high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Q. What standardized protocols ensure reproducible synthesis of tert-dodecylmercaptan in small-scale reactions?

- Methodological Answer : Adopt controlled radical addition methods (e.g., thiol-ene "click" chemistry) with strict temperature (±1°C) and stoichiometric precision. Document reaction parameters (e.g., initiator concentration, solvent polarity) and validate reproducibility through triplicate trials with statistical analysis of yield and purity .

Q. How should researchers handle and store tert-dodecylmercaptan to prevent degradation during experimental workflows?

- Methodological Answer : Store in amber glass vials under argon at -20°C, with desiccants to mitigate hydrolysis. Conduct stability tests via periodic GC-MS analysis over 30-day intervals to establish degradation kinetics. Use freshly distilled samples for sensitive applications (e.g., catalysis) .

Q. What computational tools are effective for predicting the physicochemical properties of tert-dodecylmercaptan?

- Methodological Answer : Utilize molecular dynamics simulations (e.g., GROMACS) for diffusion coefficients and solubility parameters, and quantum mechanical software (e.g., Gaussian) for electronic properties. Validate predictions against experimental data (e.g., logP, boiling point) from peer-reviewed studies .

Advanced Research Questions

Q. How can factorial design be applied to investigate the synergistic effects of temperature, catalyst loading, and solvent polarity on tert-dodecylmercaptan’s reactivity in radical chain reactions?

- Methodological Answer : Design a 2³ full factorial experiment with center points to model interactions. Use response surface methodology (RSM) to optimize reaction yield and selectivity. Validate models via ANOVA and confirmatory runs. Address confounding variables by isolating oxygen and moisture .

Q. What mechanistic insights can transient absorption spectroscopy provide regarding the photo-induced degradation pathways of tert-dodecylmercaptan?

- Methodological Answer : Employ ultrafast laser spectroscopy to track excited-state dynamics and radical intermediates. Correlate decay kinetics with solvent dielectric constants and compare to computational TD-DFT results. Reconcile discrepancies using Marcus theory for electron transfer .

Q. How do isotopic labeling studies (e.g., ³⁴S) clarify the role of tert-dodecylmercaptan in interfacial adsorption processes on metal nanoparticles?

- Methodological Answer : Synthesize ³⁴S-labeled analogs and use neutron reflectometry or X-ray photoelectron spectroscopy (XPS) to quantify adsorption isotherms. Compare with molecular dynamics simulations to resolve binding affinities and orientation effects .

Q. What strategies reconcile conflicting data on tert-dodecylmercaptan’s inhibitory effects in polymerization kinetics across different monomer systems?

- Methodological Answer : Conduct meta-analysis of rate constants (kp) and chain-transfer coefficients (Ctr) across studies. Use multivariate regression to identify monomer-specific electronic (e.g., Hammett σ) and steric parameters. Validate via stopped-flow kinetics under controlled conditions .

Q. How can in situ Raman spectroscopy elucidate the dynamic behavior of tert-dodecylmercaptan as a stabilizing ligand in colloidal nanostructure synthesis?

- Methodological Answer : Integrate flow-cell reactors with Raman probes to monitor ligand exchange in real-time. Apply principal component analysis (PCA) to spectral datasets to distinguish surface-bound vs. free thiol populations. Correlate findings with TEM-based size distribution analyses .

Propiedades

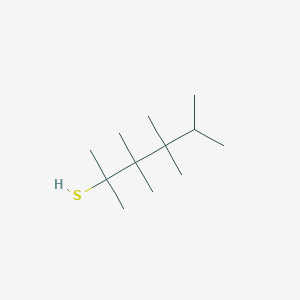

IUPAC Name |

2,3,3,4,4,5-hexamethylhexane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26S/c1-9(2)10(3,4)11(5,6)12(7,8)13/h9,13H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJYJWXEWKRTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)C(C)(C)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26S | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025221 | |

| Record name | tert-Dodecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-dodecylmercaptan is a clear white to pale yellow liquid with a repulsive odor. (NTP, 1992), Liquid; Pellets or Large Crystals, Clear white to light yellow liquid with a repulsive odor; [CAMEO] Clear light brown liquid with a stench; [Sigma-Aldrich MSDS] | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Dodecanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Dodecylmercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

441 to 478 °F at 760 mmHg (NTP, 1992) | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

195 °F (NTP, 1992) | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.85 at 77 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

6.98 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.1 mmHg at 75 °F (NTP, 1992), 0.02 [mmHg] | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Dodecylmercaptan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25103-58-6 | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Dodecylmercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Dodecanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Dodecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-dodecanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G00MDQ58TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

18.5 °F (NTP, 1992) | |

| Record name | TERT-DODECYLMERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20323 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.